

# physical and chemical properties of 2,3,4,6-Tetrafluorobenzotrifluoride

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## Compound of Interest

Compound Name: **2,3,4,6-Tetrafluorobenzotrifluoride**

Cat. No.: **B1586164**

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An In-depth Technical Guide to **2,3,4,6-Tetrafluorobenzotrifluoride** for Researchers and Drug Development Professionals

## Introduction

**2,3,4,6-Tetrafluorobenzotrifluoride** is a highly fluorinated aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a trifluoromethyl group onto the benzene ring imparts unique electronic properties, enhanced metabolic stability, and modulated lipophilicity to molecules.<sup>[1][2][3]</sup> These characteristics make it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.<sup>[1]</sup> This guide provides a comprehensive overview of the physical and chemical properties of **2,3,4,6-Tetrafluorobenzotrifluoride**, its synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

## Molecular and Structural Data

The structural arrangement of fluorine and trifluoromethyl substituents on the benzene ring is fundamental to the compound's reactivity and physical properties.

Caption: Chemical structure of **2,3,4,6-Tetrafluorobenzotrifluoride**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1,2,3,5-Tetrafluoro-4-(trifluoromethyl)benzene
Molecular Formula	C <sub>7</sub> HF <sub>7</sub>
Molecular Weight	216.07 g/mol <a href="#">[4]</a>
CAS Number	Not explicitly found for this isomer, related isomer 2,3,5,6-Tetrafluorobenzotrifluoride is 651-80-9 <a href="#">[5]</a>
InChI Key	(Not available)
SMILES	FC1=C(C(F)(F)F)C(F)=C(F)C=C1F

## Physical Properties

The physical characteristics of **2,3,4,6-Tetrafluorobenzotrifluoride** are tabulated below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physical Properties of **2,3,4,6-Tetrafluorobenzotrifluoride**

Property	Value	Source(s)
Appearance	Colorless liquid	<a href="#">[4]</a>
Boiling Point	113 - 115 °C	<a href="#">[4]</a>
Density	1.54 g/cm <sup>3</sup>	<a href="#">[4]</a>
Solubility in Water	Insoluble	<a href="#">[4]</a>
Solubility in Organic Solvents	Soluble in many organic solvents	<a href="#">[4]</a>

## Chemical Properties and Reactivity

The chemical behavior of **2,3,4,6-Tetrafluorobenzotrifluoride** is dominated by the strong electron-withdrawing effects of the four fluorine atoms and the trifluoromethyl group. This substitution pattern creates a highly electron-deficient aromatic ring.[\[2\]](#)

- Stability: The compound is stable under normal conditions.[4] The strong carbon-fluorine bonds contribute to its overall stability.[1]
- Reactivity: The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution, where a nucleophile can replace one of the fluorine atoms on the ring. The positions of the fluorine atoms can direct the regiochemistry of such reactions, making it a versatile intermediate for creating diverse substituted benzenes.[1]

## Role in Drug Discovery and Development

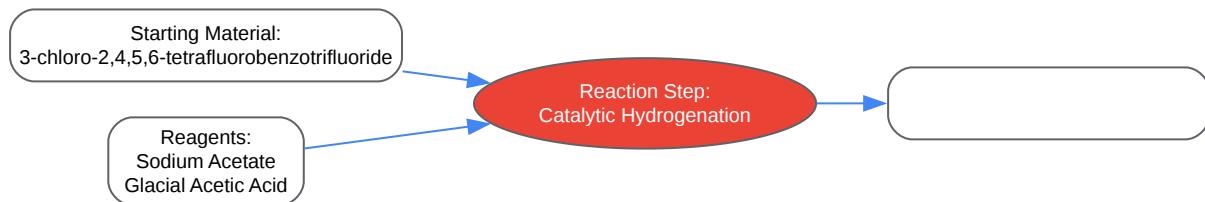
The incorporation of fluorinated motifs is a well-established strategy in modern drug design to enhance the pharmacological profile of drug candidates.[6]

- Metabolic Stability: The trifluoromethyl group and C-F bonds are resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3][6] Replacing a metabolically vulnerable site, such as a methyl or hydrogen group, with a trifluoromethyl group can increase a drug's half-life and bioavailability.[6]
- Lipophilicity and Bioavailability: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6] This modulation of lipophilicity is a critical parameter in optimizing the pharmacokinetic properties of a drug.[1][6]
- Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins. Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the potency and selectivity of a drug.[3]

The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as methyl, ethyl, or even chlorine, allowing for the fine-tuning of a molecule's steric and electronic properties to improve its drug-like characteristics.[6]

## Synthesis Protocol

A known method for the synthesis of **2,3,4,6-tetrafluorobenzotrifluoride** involves the catalytic hydrogenation of 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride.[7]



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Caption: Synthesis workflow for **2,3,4,6-Tetrafluorobenzotrifluoride**.

Step-by-Step Methodology:

- Reactant Preparation: In a suitable reaction vessel, combine 252.5 g (1 mol) of 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride with 86 g (1.05 mol) of sodium acetate.[\[7\]](#)
- Solvent Addition: Add 1000 ml of glacial acetic acid to the mixture.[\[7\]](#)
- Catalytic Hydrogenation: The specifics of the catalyst and reaction conditions (temperature, pressure) for this particular transformation would follow standard procedures for hydrogenolysis of an aryl chloride.
- Work-up and Isolation: After the reaction is complete, the product, **2,3,4,6-tetrafluorobenzotrifluoride**, is isolated from the reaction mixture through standard organic chemistry techniques such as extraction and distillation.

Note: This is a generalized protocol based on the provided reference. Researchers should consult the original literature and perform appropriate risk assessments before conducting any experiment.

## Safety and Handling

**2,3,4,6-Tetrafluorobenzotrifluoride** is classified as a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from heat and ignition sources.[\[4\]](#)

Table 3: Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H225	Highly Flammable liquid and vapor
Hazard	H315	Causes skin irritation
Hazard	H319	Causes serious eye irritation
Hazard	H335	May cause respiratory irritation
Precautionary	P210	Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary	P303+P361+P353	IF ON SKIN (or hair): Remove/Take off Immediately all contaminated clothing. Rinse SKIN with water/shower.
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Precautionary	P405	Store locked up.

Data for a closely related isomer, 2,4,6-Trifluorobenzotrifluoride, is used as a proxy for hazard information.[\[8\]](#)[\[9\]](#)

- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[10\]](#)[\[11\]](#) All manipulations should be performed in a chemical fume hood to avoid inhalation of vapors. Use non-sparking tools and take precautionary measures against static discharge.[\[9\]](#)[\[12\]](#)

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][8] Keep away from oxidizing agents and sources of ignition.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]

## Conclusion

**2,3,4,6-Tetrafluorobenzotrifluoride** stands out as a key intermediate in synthetic organic chemistry with significant implications for drug discovery and materials science. Its unique combination of physical stability and chemical reactivity, stemming from its polyfluorinated structure, allows for the strategic design of complex molecules with enhanced properties. A thorough understanding of its characteristics, handling requirements, and synthetic utility is essential for scientists leveraging this versatile building block to develop the next generation of pharmaceuticals and advanced materials.

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